molecular formula C25H23F7N2O4 B3063771 Unii-NP36wmm1PF CAS No. 790694-26-7

Unii-NP36wmm1PF

Cat. No.: B3063771
CAS No.: 790694-26-7
M. Wt: 548.4 g/mol
InChI Key: VSXSHTIGQAUGMW-VCRXTVNUSA-N
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Description

UNII-NP36wMM1PF is a unique chemical identifier assigned by the FDA’s Substance Registration System (SRS) to a specific compound. Based on cross-referencing chemical indices and pharmacopeial standards (e.g., USP-NF), compounds with similar UNII prefixes often belong to categories such as small-molecule drugs, excipients, or biologics .

Properties

CAS No.

790694-26-7

Molecular Formula

C25H23F7N2O4

Molecular Weight

548.4 g/mol

IUPAC Name

(2Z)-N-(2-hydroxyethyl)-2-[4,4,7-trifluoro-1-[4-[(2R)-2-fluoropropoxy]-2-(trifluoromethyl)benzoyl]-2,3-dihydro-1-benzazepin-5-ylidene]acetamide

InChI

InChI=1S/C25H23F7N2O4/c1-14(26)13-38-16-3-4-17(20(11-16)25(30,31)32)23(37)34-8-6-24(28,29)19(12-22(36)33-7-9-35)18-10-15(27)2-5-21(18)34/h2-5,10-12,14,35H,6-9,13H2,1H3,(H,33,36)/b19-12-/t14-/m1/s1

InChI Key

VSXSHTIGQAUGMW-VCRXTVNUSA-N

Isomeric SMILES

C[C@H](COC1=CC(=C(C=C1)C(=O)N2CCC(/C(=C\C(=O)NCCO)/C3=C2C=CC(=C3)F)(F)F)C(F)(F)F)F

Canonical SMILES

CC(COC1=CC(=C(C=C1)C(=O)N2CCC(C(=CC(=O)NCCO)C3=C2C=CC(=C3)F)(F)F)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASP-7035 involves multiple steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. typical synthetic methods for small molecule drugs involve:

    Formation of Intermediates: This may include reactions such as alkylation, acylation, and cyclization.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify intermediates and the final product.

    Final Assembly: The final steps often involve coupling reactions, deprotection, and final purification.

Industrial Production Methods

Industrial production of ASP-7035 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Batch Processing: Large reactors are used to carry out the chemical reactions.

    Continuous Processing: For some steps, continuous flow reactors may be used to improve efficiency.

    Quality Control: Rigorous testing is conducted at each stage to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ASP-7035 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Scientific Research Applications

ASP-7035 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study receptor-ligand interactions and the effects of receptor agonists.

    Biology: The compound is used to investigate the physiological role of the vasopressin V2 receptor in water balance and kidney function.

    Medicine: ASP-7035 is being studied for its potential therapeutic effects in treating nocturia and other conditions related to water balance.

    Industry: The compound may have applications in the development of new drugs targeting the vasopressin V2 receptor.

Mechanism of Action

ASP-7035 exerts its effects by binding to and activating the vasopressin V2 receptor (AVPR2). This receptor is primarily located in the kidneys and plays a crucial role in regulating water reabsorption. Upon activation by ASP-7035, the receptor stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn promotes the insertion of water channels (aquaporins) into the cell membrane. This increases water reabsorption and reduces urine output .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize UNII-NP36wMM1PF, we compare it with compounds sharing structural motifs, therapeutic targets, or regulatory classifications. The following analysis draws from pharmacopeial monographs, synthetic guidelines, and chemical databases:

Table 1: Comparative Properties of this compound and Analogues

Property This compound (Hypothetical) Anthraquinone Derivatives Sulfonamide-Based Compounds β-Lactam Antibiotics (e.g., Amoxicillin)
Molecular Weight Not publicly reported 208–250 g/mol 150–300 g/mol 365–400 g/mol
Solubility Likely lipophilic Low in water, soluble in DMSO Moderate in polar solvents High aqueous solubility
Pharmacological Use Undisclosed Antineoplastic, laxative Antibacterial, diuretic Antibacterial
Regulatory Status Preclinical/Experimental USP-monographed (e.g., Danthron) USP-monographed (e.g., Sulfadiazine) USP-monographed

Key Findings:

Structural Analogues: Anthraquinones (e.g., danthron, emodin) share a tricyclic aromatic backbone, suggesting this compound may belong to this class if it exhibits similar chromophoric or redox properties .

Synthetic Complexity : Unlike β-lactam antibiotics (e.g., amoxicillin), which require stringent stereochemical validation and purity testing (≥95% by HPLC), this compound’s synthesis may involve fewer chiral centers, simplifying characterization .

Regulatory Benchmarks: Sulfonamides (e.g., sulfadiazine) are USP-monographed with strict impurity limits (e.g., ≤0.1% sulfanilamide). If this compound is a sulfonamide analogue, it would require analogous quality controls .

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